molecular formula C16H19ClN2O2S B2766631 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 849902-56-3

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2766631
CAS No.: 849902-56-3
M. Wt: 338.85
InChI Key: DXVGRVMCPUTEMW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out in a solvent like m-xylene under reflux conditions. The product is then purified through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets within cells. It primarily acts on the cerebral cortex, promoting the redox reactions of brain cells and increasing the utilization of glucose. This regulation of nerve cell metabolism leads to the excitation of the nervous system, making it an effective stimulant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H20ClN2O2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}_{2}

with a molecular weight of 322.78 g/mol. The presence of the chlorophenoxy group and dimethylamino moiety contributes to its unique biological profile.

The primary mechanism of action involves interaction with specific molecular targets in the central nervous system. It is believed to promote redox reactions in brain cells, enhancing glucose utilization and stimulating nerve cell metabolism. This action positions it as a potential central nervous system stimulant .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

  • CNS Stimulation : Preliminary studies suggest it can enhance alertness and cognitive function.
  • Anti-inflammatory Activity : Some investigations have indicated potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
  • Anticancer Potential : Initial findings suggest it may inhibit cancer cell proliferation, warranting further exploration in oncology .

Case Studies

  • Cytotoxicity in Cancer Cells : A study examined the cytotoxic effects of the compound on various cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The IC50 values were determined to be in the low micromolar range, indicating potent activity against certain cancer types .
  • Neuroprotective Effects : In another study, the compound was tested for neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamideStructureAnti-inflammatory, anticancer
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamideStructureCNS stimulant

The unique structural features of this compound distinguish it from similar compounds, particularly due to the presence of the thiophene ring which may enhance its biological activity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-19(2)14(15-4-3-9-22-15)10-18-16(20)11-21-13-7-5-12(17)6-8-13/h3-9,14H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVGRVMCPUTEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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